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Compound of Interest

Compound Name: 2,4,6-Trichloro-3-methylaniline

CAS No.: 5400-76-0

Cat. No.: B1593980

Get Quote

Executive Summary & Chemical Profile
This guide provides a comprehensive technical analysis of 2,4,6-Trichloro-3-methylaniline
(CAS: 5400-76-0), a critical intermediate in the synthesis of azo dyes, pesticides, and

pharmaceutical precursors. The compound is characterized by a high degree of halogenation

on the aromatic ring, resulting in distinct spectral signatures in Nuclear Magnetic Resonance

(NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
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Property Detail

IUPAC Name 2,4,6-Trichloro-3-methylaniline

Common Synonyms
2,4,6-Trichloro-m-toluidine; 3-Methyl-2,4,6-

trichloroaniline

CAS Number 5400-76-0

Molecular Formula

C

H

Cl

N

Molecular Weight 210.49 g/mol

Physical State Solid (Crystalline needles)

Melting Point 79–85 °C (Lit. var.)

Solubility

Soluble in organic solvents (CDCl

, DMSO-

, Acetone); Insoluble in water

Synthesis & Structural Context
Understanding the synthetic origin of the sample is vital for interpreting spectral impurities.

2,4,6-Trichloro-3-methylaniline is typically synthesized via the electrophilic aromatic

chlorination of m-toluidine (3-methylaniline).

Directing Effects: The amino group (-NH

) is a strong ortho, para-activator. The methyl group (-CH

) is a weak activator.

Substitution Pattern: Chlorination occurs exhaustively at the 2, 4, and 6 positions (all ortho or

para to the amine).
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Steric Environment: The methyl group at position 3 is flanked by chlorine atoms at positions

2 and 4, creating a sterically crowded environment that influences the chemical shift of the

methyl protons.

Synthesis Workflow (Graphviz)[1]
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Caption: Synthetic pathway for 2,4,6-Trichloro-3-methylaniline showing the progression from

m-toluidine to the tri-halogenated target.

Spectral Analysis: The Core Data
Mass Spectrometry (MS)
The mass spectrum of this compound is dominated by the isotopic signature of the three

chlorine atoms. This is the primary tool for structural confirmation.

Molecular Ion (M

): The nominal mass is 209 (based on

Cl).

Isotope Pattern (Cl

): The presence of three chlorine atoms creates a distinctive quartet pattern (M, M+2, M+4,
M+6) with approximate intensities of 100 : 96 : 31 : 3.

Fragmentation Pathway:

[M]
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(m/z 209/211/213): Stable molecular ion.

[M – Cl]

(m/z 174): Loss of a radical chlorine atom (common in polychlorinated aromatics).

[M – HCl]

: Elimination of HCl.
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m/z (Nominal) Relative Intensity (%) Assignment

209 100

M

(

Cl

)

211 ~96

M

+2 (

Cl

Cl)

213 ~31

M

+4 (

Cl

Cl

)

215 ~3

M

+6 (

Cl

)

174 Variable [M - Cl]

Nuclear Magnetic Resonance (NMR)
The high symmetry and exhaustive substitution simplify the NMR spectra, making it highly

diagnostic.

H NMR (400 MHz, CDCl
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)
There is only one aromatic proton remaining on the ring (Position 5).

Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.20 – 7.25 Singlet (s) 1H Ar-H (C5)

The C5 proton is

isolated between

two chlorine

atoms (C4, C6)

and meta to the

methyl group. It

shows no

coupling.

4.20 – 4.50
Broad Singlet (br

s)
2H -NH

Exchangeable

protons.

Chemical shift

varies with

concentration

and solvent.

2.45 – 2.55 Singlet (s) 3H -CH

Deshielded

relative to

toluene (~2.35)

due to the ortho

effect of the

Chlorine at C2

and C4.

C NMR (100 MHz, CDCl

)
The spectrum should display 7 distinct carbon signals.

C-N (C1): ~140 ppm (Deshielded by amine).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-Cl (C2, C4, C6): Three distinct signals in the range of 120–130 ppm. Note that C-Cl

carbons often appear with lower intensity due to longer relaxation times and lack of NOE.

C-CH

(C3): ~130–135 ppm (Quaternary).

C-H (C5): ~128 ppm (High intensity, CH).

Methyl Carbon: ~18–20 ppm.

Infrared Spectroscopy (IR)
The IR spectrum confirms the functional groups (primary amine) and the halogenation pattern.

Wavenumber (cm

)
Vibration Mode Description

3480, 3390 N-H Stretch

Primary amine doublet

(asymmetric & symmetric

stretch).

1620 N-H Bend
Scissoring vibration of the NH

group.

1580, 1470 C=C Stretch
Aromatic ring skeletal

vibrations.

800 – 600 C-Cl Stretch
Strong, characteristic bands for

aryl chlorides.

~860 C-H Bend

Out-of-plane bending for the

isolated aromatic proton

(pentasubstituted ring pattern).

Experimental Protocols
Protocol A: Sample Preparation for NMR
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To ensure high-resolution data without aggregation artifacts.

Solvent Selection: Use CDCl

(Chloroform-d) as the primary solvent. If solubility is poor or peaks overlap with solvent
residual, switch to DMSO-

.

Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove

any insoluble inorganic salts (e.g., catalyst residues from synthesis).

Reference: Ensure the solvent contains TMS (Tetramethylsilane) at 0.00 ppm for internal

referencing.

Protocol B: GC-MS Analysis
For purity profiling and isotopic confirmation.

Column: Rtx-5MS or DB-5 (5% phenyl methyl siloxane), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program:

Hold at 60 °C for 1 min.

Ramp 20 °C/min to 280 °C.

Hold at 280 °C for 5 min.

Inlet: Split mode (50:1), 250 °C.

Detection: EI (Electron Impact) at 70 eV. Scan range 40–400 m/z.

Quality Control & Impurity Profiling
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When analyzing 2,4,6-Trichloro-3-methylaniline, researchers must be vigilant for specific

impurities arising from incomplete chlorination.

Impurity Identification Logic (Graphviz)[1]
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Match
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Caption: Logic flow for identifying common chlorination byproducts using Mass Spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1593980?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

